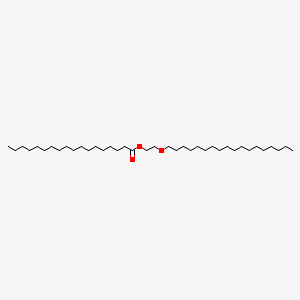

2-Octadecoxyethyl octadecanoate

Descripción

2-Octadecoxyethyl octadecanoate is a synthetic ester compound composed of two long-chain fatty acid derivatives. Structurally, it consists of an ethylene glycol backbone where one hydroxyl group is substituted with an octadecoxy (C₁₈H₃₇O–) chain, and the other hydroxyl group is esterified with octadecanoic acid (stearic acid, C₁₇H₃₅COOH). This configuration results in a highly hydrophobic molecule with a molecular formula of C₃₈H₇₄O₄ and a molecular weight of 619.0 g/mol (calculated from and structural analysis). The compound is characterized by its amphiphilic nature, combining a polar ester linkage with nonpolar alkyl chains, making it suitable for applications in surfactants, lubricants, or cosmetic formulations .

Propiedades

Número CAS |

28843-25-6 |

|---|---|

Fórmula molecular |

C38H76O3 |

Peso molecular |

581 g/mol |

Nombre IUPAC |

2-octadecoxyethyl octadecanoate |

InChI |

InChI=1S/C38H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |

Clave InChI |

UOFPATPZQUWEAM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2-octadecoxyethyl octadecanoate with structurally related esters and alcohols:

Key Observations :

- Chain Length and Polarity: 2-Octadecoxyethyl octadecanoate has the longest alkyl chains (C₁₈) among the listed esters, leading to higher hydrophobicity compared to dodecyl octanoate (C₁₂) or butyl stearate (C₄). This property enhances its stability in nonpolar environments but reduces aqueous solubility . Ethylene glycol 1-palmitate 2-stearate () shares a diester structure but uses mixed-chain fatty acids (C₁₆ and C₁₈), offering intermediate polarity .

- 2-Octyldodecanol () lacks an ester group, making it less prone to hydrolysis but less versatile in forming micellar structures compared to esters .

Physicochemical Properties

- Melting Points: Long-chain esters like 2-octadecoxyethyl octadecanoate typically exhibit higher melting points (>50°C) due to strong van der Waals interactions between alkyl chains. In contrast, shorter-chain esters (e.g., dodecyl octanoate) remain liquid at room temperature .

- Solubility: 2-Octadecoxyethyl octadecanoate is insoluble in water but miscible with oils and organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.